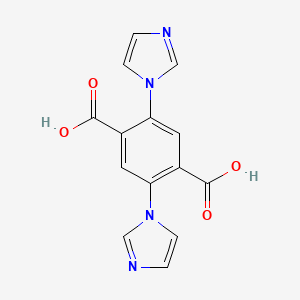

2,5-Di(1H-imidazol-1-yl)terephthalic acid

Overview

Description

2,5-Di(1H-imidazol-1-yl)terephthalic acid is an organic compound with the molecular formula C14H10N4O4 . It is a solid substance that appears as a white crystalline powder . This compound is a potential ligand that has significant applications in coordination chemistry and metal-organic chemistry .

Synthesis Analysis

This compound is typically prepared through chemical synthesis methods . A common method involves reacting terephthalic acid with a 1H-imidazole activator under appropriate conditions to yield the target product .Molecular Structure Analysis

The molecular structure of this compound consists of a terephthalic acid core with two 1H-imidazole groups attached at the 2 and 5 positions . The molecular weight of this compound is 298.26 .Chemical Reactions Analysis

This compound can form stable coordination compounds, such as metal-organic polymers, complexes, and nanomaterials . It can be used as a monomer to synthesize Metal-Organic Frameworks (MOFs) materials .Physical And Chemical Properties Analysis

This compound is a solid substance that appears as a white crystalline powder . It is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but it is almost insoluble in water . The compound is relatively stable at room temperature .Scientific Research Applications

CO2 Capture and Separation

2,5-Di(1H-imidazol-1-yl)terephthalic acid has been utilized in the creation of metal-organic frameworks (MOFs) for efficient CO2 capture and separation. Zhao et al. (2020) synthesized two Ba-MOFs using this compound, leading to improved CO2 capture capabilities compared to CH4 at 298 K (Zhao et al., 2020).

Magnetic Properties and Structural Diversity

Cai et al. (2019) explored the synthesis of metal-organic polymers based on 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid, revealing interesting magnetic properties and structural diversity. These compounds exhibited antiferromagnetic properties (Cai et al., 2019).

Luminescent Sensors

In the field of luminescent sensors, Cai et al. (2020) developed Zn(II)/Cd(II)-based coordination polymers using 2,5-di(1H-1,2,4-triazol-1-yl)terephthalic acid that function as sensitive fluorescent recognition sensors for Cu2+ ions (Cai et al., 2020).

Synthesis of Supramolecular Structures

Meng et al. (2015) used 1,4-di(1H-imidazol-1-yl)benzene, a related compound, for the preparation of supramolecular crystals. These crystals displayed one-dimensional infinite chains formed through hydrogen bonding, highlighting the potential of such structures in various applications (Meng et al., 2015).

Supercapacitor Electrode Materials

Deng et al. (2020) synthesized two Ni-MOFs using this compound, which exhibited different electrochemical performances when evaluated as electrode materials for supercapacitors. One compound showed better performance due to its 2D layered structure facilitating electron transport (Deng et al., 2020).

Anticancer Activities

Sheng et al. (2021) investigated the anticancer activities of coordination polymers produced from 1,4-di(1H-imidazol-1-yl)benzene, demonstrating promising results in the treatment of non-small cell lung cancer (Sheng et al., 2021).

Gas Adsorption and Separation

Li et al. (2018) analyzed the influence of porous environments in MOFs on gas adsorption. They synthesized analog MOFs based on imidazole and triazole motifs, finding enhanced adsorption selectivities for certain gases in the nitrogen-decorated channels (Li et al., 2018).

Safety and Hazards

Future Directions

Given its unique structure and properties, 2,5-Di(1H-imidazol-1-yl)terephthalic acid has potential applications in various fields such as optoelectronic materials, chemical sensors, and pharmaceuticals . Its use as a ligand in the synthesis of MOF materials also presents exciting opportunities for future research .

Mechanism of Action

Target of Action

2,5-Di(1H-imidazol-1-yl)terephthalic acid, also known as 2,5-Di-1H -imidazol-1-yl-1,4-benzenedicarboxylic acid, is primarily used as a monomer to synthesize Metal-Organic Frameworks (MOFs) . The primary targets of this compound are therefore the metal ions in these frameworks, such as La, Nd, Zn, Pb, Ni .

Mode of Action

As a ligand, this compound interacts with its targets (the metal ions) through coordination chemistry . The imidazole rings in the compound can form coordinate bonds with the metal ions, resulting in the formation of MOFs .

Biochemical Pathways

The formation of mofs can have significant effects on various chemical processes, given the diverse applications of mofs in areas like gas storage, catalysis, and drug delivery .

Pharmacokinetics

The polar nature of the imidazole ring could potentially improve the pharmacokinetic parameters of imidazole-containing compounds .

Result of Action

The primary result of the action of this compound is the formation of MOFs . These MOFs can have various molecular and cellular effects depending on their specific structure and application.

properties

IUPAC Name |

2,5-di(imidazol-1-yl)terephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4/c19-13(20)9-6-12(18-4-2-16-8-18)10(14(21)22)5-11(9)17-3-1-15-7-17/h1-8H,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXCLSZDBWNUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=C(C=C2C(=O)O)N3C=CN=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

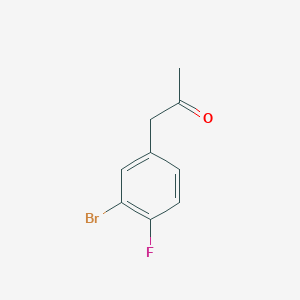

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)

![1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B3113202.png)

![2-(Chloromethyl)-1-methyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3113214.png)